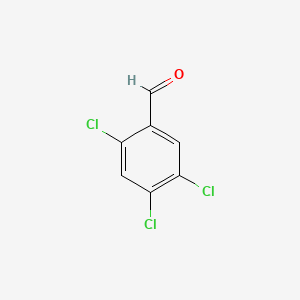

2,4,5-Trichlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trichlorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQRQVUSDOKVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035446 | |

| Record name | 2,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35696-87-8 | |

| Record name | 2,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2,4,5-Trichlorobenzaldehyde?

An In-Depth Technical Guide to the Chemical Properties of 2,4,5-Trichlorobenzaldehyde

Authored by a Senior Application Scientist

Introduction: A Versatile Halogenated Aromatic Aldehyde

This compound is a chlorinated aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring an electron-deficient aromatic ring and a reactive aldehyde functional group, makes it a valuable building block in diverse fields, including agrochemicals, pharmaceuticals, and material science.[1][2] The strategic placement of three chlorine atoms on the benzene ring significantly influences the molecule's reactivity and imparts specific properties to its derivatives. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound for researchers and professionals in chemical and drug development.

Compound Identification:

Part 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a chemical intermediate are fundamental to its handling, characterization, and application in synthesis. The properties of this compound are summarized below.

Physical and Chemical Properties

The compound is a solid at room temperature, with its key physical constants reflecting the influence of its chlorinated aromatic structure.[5][7]

| Property | Value | Source |

| Appearance | White to light yellow solid | [5][7] |

| Melting Point | 111-113 °C | [3][5][7] |

| Boiling Point | 274.3 °C (at 760 mmHg) | [3][5][7] |

| Density | 1.529 g/cm³ (Predicted) | [3][5][7] |

| Vapor Pressure | 0.00545 mmHg at 25°C | [3] |

| Flash Point | 113.9 °C | [3] |

| LogP | 3.459 | [3][4] |

| Storage | 2-8°C, under inert gas | [1][5][7] |

Causality Insight: The high melting point is characteristic of a planar, symmetrical molecule with strong intermolecular forces. The LogP value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in organic solvents, a critical consideration for reaction medium selection.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 207; 2nd Highest: 209; 3rd Highest: 208 | [6] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available. | [6] |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR data are available for related trichlorobenzaldehyde isomers. | [8] |

Expert Interpretation: The mass spectrum's isotopic pattern with peaks at m/z 207, 209, and 208 is the definitive signature of a molecule containing three chlorine atoms. While specific IR absorption values are not listed, one would expect strong characteristic peaks for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-Cl stretches in the fingerprint region.

Part 2: Synthesis and Reactivity

Synthesis of Trichlorobenzaldehydes

The synthesis of trichlorobenzaldehydes often starts from the corresponding trichlorobenzene, which is a readily available industrial chemical. A common synthetic route involves the formylation of the aromatic ring. While a specific protocol for the 2,4,5-isomer is not detailed in the provided literature, a plausible and established method is the Vilsmeier-Haack reaction or lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The latter approach is described in a patent for the synthesis of the related 2,3,5-trihalobenzaldehyde isomer and provides a solid foundation for a hypothetical protocol.[9]

The diagram below illustrates the logical flow for synthesizing a trichlorobenzaldehyde from its parent trichlorobenzene. This process hinges on the regioselective introduction of a formyl group.

Caption: Conceptual workflow for the synthesis of this compound.

Self-Validating System: This protocol incorporates in-process checks (temperature control, anhydrous conditions) that are critical for success. The final purification and characterization steps validate the outcome.

-

Reactor Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Reactant Addition: 1,2,4-Trichlorobenzene is dissolved in the THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (as a solution in hexanes) is added dropwise, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred for 1-2 hours at this temperature.

-

Expertise Note: The choice of n-BuLi and low temperature is crucial to achieve regioselective deprotonation (lithiation) at the most acidic position (C-5, between two chlorine atoms) and to prevent side reactions.

-

-

Formylation: N,N-Dimethylformamide (DMF) is added dropwise to the aryllithium solution, maintaining the temperature at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is carefully quenched by pouring it into a beaker of ice and dilute hydrochloric acid. This hydrolyzes the intermediate to form the aldehyde.

-

Extraction: The aqueous mixture is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

-

Characterization: The final product's identity and purity are confirmed using melting point analysis, NMR, and MS.

Chemical Reactivity

The reactivity of this compound is dominated by two features: the aldehyde group and the activated aromatic ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, making it a precursor for a wide range of functional groups. Common reactions include:

-

Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are fundamental in building heterocyclic systems.[10]

-

Oxidation: Can be oxidized to the corresponding 2,4,5-trichlorobenzoic acid using standard oxidizing agents.

-

Reduction: Can be reduced to 2,4,5-trichlorobenzyl alcohol using reducing agents like sodium borohydride.

-

Wittig and Related Reactions: Reacts with phosphorus ylides to form substituted styrenes.

-

-

Aromatic Ring: The three electron-withdrawing chlorine atoms deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the activating aldehyde group, should a suitable leaving group be present.

The formation of an imine (Schiff base) is a classic and highly useful reaction of aldehydes, often serving as a key step in the synthesis of pharmaceutical scaffolds.

Caption: General scheme for Schiff base formation via condensation.

Part 3: Applications and Safety

Applications in Research and Industry

This compound's utility stems from its role as a versatile chemical intermediate.

-

Agrochemicals: It is a precursor in the synthesis of certain herbicides and plant growth regulators.[1] The chlorinated aromatic motif is common in bioactive molecules designed to interfere with biological pathways in pests or plants.

-

Dyes and Pigments: The reactive aldehyde allows for the construction of larger conjugated systems characteristic of dyes and pigments.[1]

-

Pharmaceuticals and Drug Development: Halogenated benzaldehydes are crucial building blocks for synthesizing complex heterocyclic compounds that form the core of many pharmaceutical agents.[2][11][12] Halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding.

-

Specialty Chemicals: It is also employed in the manufacture of photoactive compounds and other specialty chemicals where its specific electronic and steric properties are required.[1]

Safety and Toxicology

Authoritative Grounding: While a specific, detailed safety data sheet (SDS) for this compound was not found, data for the closely related isomer 2,3,5-Trichlorobenzaldehyde provides a strong basis for assessing its likely hazards.[13] Chlorinated benzaldehydes are generally classified as hazardous.

-

Primary Hazards:

-

Handling Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and eye/face protection (safety goggles and face shield).[13]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[15]

-

-

Environmental Considerations:

-

Chlorinated aromatic compounds can be persistent in the environment. The history of related compounds like 2,4,5-T (a herbicide derived from 2,4,5-trichlorophenol) highlights the potential for long-term ecological impact and the importance of proper disposal.[16] All waste material must be disposed of in accordance with local, state, and federal regulations.

-

References

- 1. This compound [myskinrecipes.com]

- 2. CAS 24473-00-5: Benzaldehyde, 2,4,6-trichloro- [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 35696-87-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C7H3Cl3O | CID 610194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 35696-87-8 [m.chemicalbook.com]

- 8. 2,3,5-Trichlorobenzaldehyde(56961-75-2) 1H NMR spectrum [chemicalbook.com]

- 9. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. 3,4,5-Trichlorobenzaldehyde|CAS 56961-76-3 [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. 2,3,5-三氯苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. sds.chemtel.net [sds.chemtel.net]

- 15. fishersci.com [fishersci.com]

- 16. healthandenvironment.org [healthandenvironment.org]

An In-depth Technical Guide to 2,4,5-Trichlorobenzaldehyde: Synthesis, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorobenzaldehyde is a chlorinated aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a variety of organic compounds. Its trifunctionalized benzene ring, featuring an aldehyde group and three chlorine atoms, offers a versatile scaffold for constructing more complex molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its applications, with a particular focus on its emerging role in the development of novel agrochemicals and pharmaceuticals.

Core Molecular and Physical Properties

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder. Its key identifiers and physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 35696-87-8 | [1][2] |

| Molecular Formula | C₇H₃Cl₃O | [1][2] |

| Molecular Weight | 209.46 g/mol | [2][3] |

| Appearance | White to light yellow solid | N/A |

| Melting Point | 111-113 °C | [2] |

| Boiling Point | 274.3 °C at 760 mmHg | [2] |

| Density | 1.529 g/cm³ (predicted) | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | N/A |

| Vapor Pressure | 0.00545 mmHg at 25°C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 1,2,4-trichlorobenzene. The following protocol is adapted from established methods for the synthesis of related trihalobenzaldehydes and represents a robust approach for laboratory-scale preparation.[4]

Reaction Scheme

Caption: Synthesis of this compound from 1,2,4-Trichlorobenzene.

Experimental Protocol

Materials:

-

1,2,4-Trichlorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1,2,4-trichlorobenzene (1 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -60 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -55 °C. Stir the mixture at this temperature for 30-60 minutes.

-

Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -55 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic and Analytical Data

Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak cluster corresponding to the isotopic distribution of the three chlorine atoms.[1]

-

Molecular Ion (M⁺): A prominent cluster of peaks is expected around m/z 208, 210, and 212, reflecting the different combinations of ³⁵Cl and ³⁷Cl isotopes. The base peak is often the [M-H]⁺ ion at m/z 207.[1]

-

Fragmentation: Common fragmentation patterns include the loss of a chlorine atom ([M-Cl]⁺) and the loss of the formyl group ([M-CHO]⁺).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands can be observed around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, correspond to the carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, interpreted spectra for this compound are not widely published, theoretical chemical shifts can be predicted based on the structure.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected between δ 9.8 and 10.2 ppm.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): A signal is expected in the downfield region, typically between δ 185 and 195 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.

-

Analytical Methods for Quality Control

For assessing the purity of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method. A typical system would involve a C18 column with a mobile phase gradient of acetonitrile and water, and UV detection at a wavelength where the analyte exhibits strong absorbance.[5] Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is also an excellent technique for purity assessment and for identifying volatile impurities.[6]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical synthesis.

Agrochemical Synthesis

The 2,4,5-trichlorophenyl moiety is a known toxophore in various pesticides.[7] This compound serves as a precursor for the synthesis of novel fungicides and herbicides. The presence of multiple chlorine atoms can enhance the lipophilicity and metabolic stability of the final active ingredient, potentially leading to improved efficacy and bioavailability. Research has shown that N-(2,4,5-trichlorophenyl)sulfonamides, derived from intermediates related to this compound, exhibit significant fungicidal activity against various plant pathogens.[8]

Pharmaceutical and Medicinal Chemistry

In the realm of drug discovery, halogenated aromatic compounds are of great interest due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While direct applications of this compound in marketed drugs are not widespread, its structural isomer, 2,3,5-Trichlorobenzaldehyde, is a key intermediate in the synthesis of sodium channel blockers. This highlights the potential of the trichlorobenzaldehyde scaffold in the development of neurologically active agents. Furthermore, the 2,4,5-trichlorophenyl group has been incorporated into molecules designed as potential fungicides for human health applications.[8]

Materials Science and Dye Synthesis

The reactivity of the aldehyde group allows for its use in condensation reactions to form more complex aromatic molecules.[3] This makes this compound a useful intermediate in the synthesis of specialty dyes, pigments, and photoactive compounds where the trichlorinated phenyl ring can impart specific chromophoric and electronic properties.

Safety and Handling

As with all chlorinated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable chemical intermediate with established applications in the agrochemical and dye industries, and emerging potential in pharmaceutical research and materials science. Its synthesis from readily available starting materials, coupled with the unique electronic and steric properties conferred by its substitution pattern, ensures its continued relevance for researchers and scientists in various fields of chemical R&D.

References

- 1. This compound | C7H3Cl3O | CID 610194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound [myskinrecipes.com]

- 4. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Synthesis pathways for 2,4,5-Trichlorobenzaldehyde.

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trichlorobenzaldehyde

Introduction

This compound (C₇H₃Cl₃O) is a chlorinated aromatic aldehyde of significant interest in industrial and research chemistry.[1][2] Its molecular structure, featuring a formyl group and three chlorine atoms on the benzene ring, makes it a valuable and reactive intermediate.[1][3] This compound serves as a critical building block in the synthesis of various agrochemicals, including herbicides and plant growth regulators, as well as dyes, pigments, and other specialty chemicals.[3] The strategic placement of the chlorine atoms influences the molecule's reactivity and the biological activity of its derivatives.[3] This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying reaction mechanisms, experimental protocols, and process variables for an audience of chemical researchers and drug development professionals.

Principal Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most common methods involve either the direct formylation of a readily available precursor like 1,2,4-trichlorobenzene or the oxidation of the corresponding methyl-substituted arene, 2,4,5-trichlorotoluene.

Pathway 1: Vilsmeier-Haack Formylation of 1,2,4-Trichlorobenzene

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic compounds.[4][5] While 1,2,4-trichlorobenzene is considered electron-deficient due to the inductive effect of the chlorine atoms, this reaction can still be driven to completion under appropriate conditions, making it a viable synthetic route.

Causality and Mechanism:

The reaction proceeds via the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and a halide, most commonly phosphorus oxychloride (POCl₃).[6][7] This iminium ion is a weak electrophile that then attacks the aromatic ring in an electrophilic aromatic substitution reaction.[4][6] The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde.[5][7]

The mechanism unfolds in three primary stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic N,N-dimethylchloroiminium ion.[4][6]

-

Electrophilic Aromatic Substitution: The 1,2,4-trichlorobenzene ring attacks the Vilsmeier reagent. The formyl group is directed to the position para to the 1-chloro substituent, which is the most activated and least sterically hindered position available.

-

Hydrolysis: The intermediate iminium salt is hydrolyzed upon the addition of water to liberate this compound.[4]

References

- 1. This compound | C7H3Cl3O | CID 610194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [myskinrecipes.com]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2,4,5-Trichlorobenzaldehyde: Properties, Synthesis, and Applications in Chemical R&D

Abstract

2,4,5-Trichlorobenzaldehyde is a chlorinated aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique substitution pattern and the reactivity of the aldehyde functional group make it a valuable building block for researchers in agrochemicals, dyes, specialty chemicals, and particularly in the field of drug development.[1] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a plausible synthetic route, and its applications as a versatile precursor. The content is structured to offer both foundational knowledge and practical insights for scientists and professionals engaged in chemical research and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section delineates the formal nomenclature and common identifiers for this compound.

IUPAC Name and Chemical Structure

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2] This name explicitly describes a benzene ring substituted with an aldehyde group (-CHO) and three chlorine atoms at positions 2, 4, and 5.

The canonical SMILES representation of the structure is C1=C(C(=CC(=C1Cl)Cl)Cl)C=O.[2]

Synonyms and Identifiers

In literature and commercial catalogs, this compound may be referenced by several synonyms and unique identifiers crucial for database searches and procurement.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 209.46 g/mol | [2][3][4][5] |

| Appearance | White to light yellow solid | [4][7] |

| Melting Point | 111-113 °C | [3][4][7] |

| Boiling Point | 274.3 °C (at 760 mmHg, Predicted) | [3][4][7] |

| Density | 1.529 g/cm³ (Predicted) | [3][4][7] |

| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen) | [4][5][6][7] |

Synthesis and Manufacturing Insights

The synthesis of this compound typically involves the introduction of a formyl (-CHO) group onto the 1,2,4-trichlorobenzene ring. The choice of synthetic route is governed by factors such as starting material availability, yield, and regioselectivity.

Rationale for Synthetic Strategy: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. 1,2,4-Trichlorobenzene, while deactivated by the electron-withdrawing chlorine atoms, can undergo formylation under appropriate conditions. This method is advantageous due to the use of common and relatively inexpensive reagents (phosphoryl chloride and a formamide derivative like N,N-dimethylformamide) and generally good yields for activated substrates. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.

Illustrative Synthesis Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions.

-

Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Vilsmeier Reagent Formation : Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. After the addition is complete, allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Aromatic Substrate Addition : Add 1,2,4-trichlorobenzene to the reaction mixture.

-

Reaction : Heat the mixture under reflux for several hours. The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : After the reaction is complete, cool the mixture and pour it slowly into a beaker of crushed ice and water to hydrolyze the intermediate iminium salt to the final aldehyde.

-

Purification : The resulting solid precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

The aldehyde group in this compound is a versatile functional handle, making the compound a valuable precursor in medicinal chemistry and the synthesis of complex organic molecules.

Role as a Synthetic Building Block

The trichlorophenyl moiety is a common feature in various biologically active molecules, including certain herbicides and pharmaceuticals.[1] The chlorine atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a drug candidate. This compound allows for the strategic introduction of this moiety. The aldehyde group readily participates in a variety of cornerstone organic reactions:

-

Reductive Amination : To form substituted benzylamines.

-

Wittig Reaction : To form substituted styrenes.

-

Condensation Reactions : With active methylene compounds (e.g., Knoevenagel condensation) or amines (to form Schiff bases/imines).

-

Oxidation : To form the corresponding 2,4,5-trichlorobenzoic acid.[7]

Example Application: Synthesis of a Schiff Base Scaffold

Schiff bases are common intermediates and are themselves a class of compounds with a wide range of biological activities. The following protocol outlines the synthesis of a Schiff base from this compound and a primary amine.

-

Dissolution : Dissolve equimolar amounts of this compound and a selected primary amine (e.g., aniline) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Catalysis : Add a few drops of a catalytic acid, such as glacial acetic acid, to protonate the aldehyde's carbonyl oxygen, thereby activating it towards nucleophilic attack by the amine.

-

Reaction : Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by observing the precipitation of the product or by TLC.

-

Isolation : Upon completion, the Schiff base product often precipitates from the solution. It can be collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Reaction Pathway Diagram

Caption: General reaction pathway for Schiff base formation.

Safety, Handling, and Storage

As with all chlorinated organic compounds, proper safety protocols must be strictly followed when handling this compound.

-

Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.

-

Hazards : While a specific, detailed safety data sheet was not retrieved in the search, related chlorinated benzaldehydes are known to cause skin and eye irritation.[8] Some are harmful if swallowed.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8] For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[4][5][6][7]

Conclusion

This compound is a well-defined chemical entity with significant utility as a synthetic intermediate. Its defined physicochemical properties, coupled with the reactivity of its aldehyde group, provide chemists with a reliable tool for constructing complex molecules bearing the 2,4,5-trichlorophenyl group. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in research and development, particularly in the synthesis of novel agrochemicals, dyes, and pharmaceutical agents.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H3Cl3O | CID 610194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. 35696-87-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 35696-87-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound CAS#: 35696-87-8 [m.chemicalbook.com]

- 8. sds.chemtel.net [sds.chemtel.net]

An In-Depth Technical Guide to the Health and Safety of 2,4,5-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 2,4,5-trichlorobenzaldehyde. As a chlorinated aromatic aldehyde, this compound presents a unique set of handling and safety challenges. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this compound safely and effectively in a laboratory setting. The information herein is a synthesis of available data on this compound and structurally related compounds, providing a robust framework for risk assessment and management.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling. This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 35696-87-8 | [1][2] |

| Molecular Formula | C₇H₃Cl₃O | [1][2] |

| Molecular Weight | 209.46 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 111-113 °C | [4] |

| Boiling Point | 274.3 °C (Predicted) | [4] |

| Density | 1.529 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water | [5] |

| Storage Temperature | 2-8°C, under inert gas | [2][3] |

Toxicological Profile and Health Hazards

While specific toxicological data for this compound is limited, data from structurally similar compounds, such as other chlorinated benzaldehydes and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), can provide valuable insights into its potential hazards.

Acute Toxicity

No specific LD50 data for this compound was found in the available literature. However, a safety data sheet for a trichlorobenzaldehyde isomer indicates that it is harmful if swallowed.[6] For another related compound, the oral LD50 in rats was reported to be between 800-1600 mg/kg.[7] Given these data points, it is prudent to treat this compound as a substance with moderate acute oral toxicity.

Skin and Eye Irritation

Safety data for a trichlorobenzaldehyde isomer indicates that it causes skin irritation and serious eye irritation.[6] Dermal exposure to the related compound 2,4,5-trichlorophenol can cause skin burns in humans.[8] Therefore, direct contact with skin and eyes should be strictly avoided.

Sensitization

A safety data sheet for a related trichlorobenzaldehyde isomer indicates that it may cause an allergic skin reaction.[6] This suggests that this compound may be a skin sensitizer, and repeated dermal exposure could lead to an allergic response.

Genotoxicity and Carcinogenicity

There is no direct evidence for the genotoxicity or carcinogenicity of this compound. However, the structurally related herbicide, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), is listed as a possible human carcinogen.[9] Additionally, 2,4,5-trichlorophenoxyethanol (TCPE), a component of a herbicide, was found to be hepatocarcinogenic in an early study.[4] While TCPE was not mutagenic in the Ames test, it was shown to be genotoxic by inducing sister chromatid exchanges.[4] Given these findings for structurally similar compounds, this compound should be handled as a potential carcinogen and genotoxin, and exposure should be minimized.

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of this compound is available. However, studies on 2,4,5-T have shown it to be teratogenic and fetocidal in mice and rats, causing effects such as cleft palate and cystic kidney.[10][11][12] These findings in a structurally related compound warrant a high degree of caution, and exposure to individuals of reproductive age should be carefully controlled.

Probable Metabolic Pathways and Mechanism of Toxicity

The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of other chlorinated aromatic compounds, a probable metabolic pathway can be proposed. The primary site of metabolism is expected to be the liver, involving cytochrome P450 (CYP450) enzymes.[13][14][15]

The aldehyde group is likely to be oxidized to a carboxylic acid, a common metabolic transformation for benzaldehydes. The resulting 2,4,5-trichlorobenzoic acid can then be conjugated with glycine or glucuronic acid to facilitate excretion.

Alternatively, the aromatic ring can undergo hydroxylation mediated by CYP450 enzymes. This can lead to the formation of reactive intermediates, such as epoxides, which can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity. The metabolism of chlorinated benzenes has been shown to be influenced by the induction or inhibition of CYP450 enzymes.[16]

The toxicity of chlorinated compounds is often linked to their metabolism. For instance, the metabolism of chlorinated paraffins can lead to the formation of reactive metabolites that induce oxidative stress.[17] Similarly, the metabolism of trichloroethylene by CYP450 can generate toxic metabolites.[5]

References

- 1. This compound | C7H3Cl3O | CID 610194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. santos.com [santos.com]

- 8. epa.gov [epa.gov]

- 9. healthandenvironment.org [healthandenvironment.org]

- 10. Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). II. Multireplicated dose-response studies with technical and analytical grades of 2,4,5-T in four-way outcross mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Teratogenic evaluation of 2,4,5-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]

- 15. Cytochrome P450 enzymes in drug metabolism and chemical toxicology: An introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of chlorinated benzenes on the metabolism of foreign organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

A Researcher's Guide to Procuring High-Purity 2,4,5-Trichlorobenzaldehyde for Drug Development

An In-depth Technical Guide for Scientists and R&D Professionals on the Sourcing, Verification, and Safe Handling of a Key Synthetic Building Block.

In the landscape of pharmaceutical research and drug development, the procurement of high-purity starting materials and intermediates is a critical determinant of experimental success and reproducibility. 2,4,5-Trichlorobenzaldehyde (CAS No. 35696-87-8), a chlorinated aromatic aldehyde, serves as a vital building block in the synthesis of a range of target molecules, including agrochemicals, dyes, and notably, pharmaceutical compounds.[1][2] Its utility in creating complex molecular architectures underscores the necessity for researchers to source this reagent at the highest possible purity and to possess the analytical acumen to verify its quality upon receipt.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the best practices for purchasing, evaluating, and safely handling high-purity this compound.

Selecting a Reputable Supplier: A Multi-faceted Evaluation

The chemical supplier landscape is vast and varied. For a specialized reagent like this compound, where purity is paramount, a thorough evaluation of potential suppliers is the foundational step. The following criteria should be central to your selection process:

1.1. Transparency in Quality Control and Documentation:

Reputable suppliers will be transparent about their quality control (QC) procedures and readily provide comprehensive documentation. Look for suppliers who offer:

-

Certificates of Analysis (CoA): A detailed CoA is non-negotiable. It should clearly state the purity of the batch, the analytical methods used for determination (e.g., HPLC, GC-MS, NMR), and the results of these analyses.

-

Access to Analytical Data: Some suppliers may provide access to the raw analytical data, such as spectra, which can be invaluable for independent verification.

-

ISO Certification: ISO 9001 certification indicates a commitment to a quality management system, suggesting a higher likelihood of consistent product quality.

1.2. Stated Purity Levels and Analytical Capabilities:

Suppliers of research-grade chemicals typically offer various purity levels. For applications in drug development, aiming for the highest available purity (often ≥98%) is prudent to minimize the introduction of unknown variables into your reactions.

Several suppliers list this compound in their catalogs with purities ranging from 95% to 98% or higher. Notable suppliers in the research chemical space include:

-

Oakwood Chemical: Emphasizes their experienced in-house quality control team and a wide array of analytical instrumentation.[3]

-

Apollo Scientific: Highlights their extensive analytical capabilities, including HPLC, GC-MS, and NMR, and provides detailed information on their high-purity solvent ranges.

-

Crysdot: Mentions performing a variety of analytical tests and making the reports available to customers.

-

Labseeker, American Custom Chemicals Corporation, and Alichem: Also list this compound among their products.[1]

Table 1: Example Supplier Offerings for this compound

| Supplier | Stated Purity | Available Quantities |

| Oakwood | Not specified on all listings | Gram to multi-gram |

| Apolloscientific | ≥98% | Milligram to gram |

| Crysdot | 95+% | Gram quantities |

| Labseeker | 95% | Gram quantities |

| American Custom Chemicals | 95.00% | Milligram quantities |

Note: This table is for illustrative purposes and availability and specifications should be confirmed directly with the suppliers.

1.3. Technical Support and Customer Service:

A supplier's willingness and ability to provide technical support can be a significant advantage. Direct access to chemists or technical service representatives who can answer questions about product specifications, stability, and handling is a hallmark of a reliable partner.

The Synthetic Origin: Understanding Potential Impurities

A deep understanding of the synthetic route to this compound is crucial for anticipating potential process-related impurities. A common and direct method for the formylation of halogenated benzenes is through ortho-lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

A plausible synthetic pathway for this compound starts with 1,2,4-trichlorobenzene. The reaction proceeds via a lithium-halogen exchange or direct lithiation, followed by formylation.

Caption: Synthesis of this compound via lithiation of 1,2,4-trichlorobenzene.

Potential Impurities from this Route:

-

Unreacted 1,2,4-trichlorobenzene: Incomplete lithiation or formylation will result in the presence of the starting material.

-

Isomeric Trichlorobenzaldehydes: Depending on the precise conditions of the lithiation, minor amounts of other isomers, such as 2,3,5-trichlorobenzaldehyde, could be formed.

-

Butylated byproducts: Reaction of the organolithium intermediate with the starting material or other electrophiles can lead to butylated trichlorobenzene species.

-

Products of DMF decomposition: At higher temperatures, n-butyllithium can react with DMF to produce other byproducts.

In-house Verification of Purity: A Critical Step for Experimental Integrity

Upon receiving a shipment of this compound, it is imperative to conduct in-house analytical verification to confirm its identity and purity, even when a supplier's CoA is provided. This step ensures the integrity of your experimental results.

3.1. Analytical Techniques for Purity Assessment:

A multi-technique approach is recommended for a comprehensive assessment of purity.

Table 2: Recommended Analytical Techniques for Purity Verification

| Technique | Purpose | Expected Observations for High-Purity this compound |

| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | A clean spectrum showing the characteristic aldehyde proton singlet and aromatic protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Confirmation of the carbon skeleton and detection of carbon-containing impurities. | The correct number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon. |

| GC-MS | Purity assessment and identification of volatile impurities. | A major peak corresponding to the molecular ion of this compound and minimal to no other significant peaks. |

| HPLC | Quantitative purity determination. | A single major peak with a purity value (often by area percentage) that aligns with the expected high-purity standard. |

| Melting Point | A sharp melting point range is indicative of high purity. | The observed melting point should be sharp and consistent with the literature value (around 111-113 °C).[1] |

3.2. Experimental Protocol: Purity Verification by HPLC

This protocol provides a general method for the purity determination of this compound by High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water in a suitable ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a small amount of the this compound reference standard (if available) and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Prepare a sample solution of the received this compound at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for purity verification of this compound by HPLC.

Safe Handling and Storage: A Prerequisite for Laboratory Safety

4.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat is required.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.

4.2. Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

4.3. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and bases. The recommended storage condition is often at 2-8°C under an inert atmosphere.[4]

Conclusion: A Diligent Approach to Procurement

The successful use of this compound in drug discovery and development hinges on a diligent and informed procurement strategy. By carefully selecting reputable suppliers with transparent quality control measures, understanding the potential impurities arising from its synthesis, and rigorously verifying the purity of the received material, researchers can significantly enhance the reliability and reproducibility of their work. Adherence to strict safety protocols during handling and storage is equally crucial to ensure a safe laboratory environment. This comprehensive approach to sourcing and handling this key building block will ultimately contribute to the advancement of pharmaceutical research.

References

Distinguishing Features of Trichlorobenzaldehyde Isomers: A Guide to Structure, Analysis, and Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Trichlorobenzaldehyde (C₇H₃Cl₃O), a chlorinated aromatic aldehyde, exists in six distinct isomers depending on the substitution pattern of the three chlorine atoms on the benzene ring. While sharing the same molecular formula and weight, these isomers exhibit significant differences in their physicochemical properties, spectroscopic signatures, reactivity, and toxicological profiles. Understanding these distinctions is paramount for researchers in synthesis, drug development, and analytical sciences, as isomer identity can profoundly impact reaction outcomes, biological activity, and analytical separation. This guide provides a comprehensive analysis of the key differences between 2,4,5-Trichlorobenzaldehyde and its isomers, offering field-proven insights and detailed protocols for their differentiation.

Part 1: The Structural Foundation: How Chlorine Placement Dictates Physicochemical Properties

The specific placement of the three electron-withdrawing chlorine atoms on the benzaldehyde scaffold is the root cause of the observed isomeric differences. This positioning alters the molecule's symmetry, dipole moment, and crystal lattice packing, which in turn governs its physical properties like melting point, boiling point, and solubility.

For instance, the relatively planar structure of this compound allows for efficient crystal packing, contributing to its higher melting point compared to some of its isomers. In contrast, isomers with more sterically hindered arrangements, such as 2,3,6-trichlorobenzaldehyde, may exhibit different intermolecular interactions.

The following table summarizes the key physicochemical properties of the different isomers, highlighting the variations that arise from simple changes in chlorine atom positions.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 35696-87-8[1][2] | 209.46[2] | 111-113[2] | 274.3[2] |

| 2,3,4-Trichlorobenzaldehyde | 19361-59-2[3][4] | 209.46[3] | N/A | N/A |

| 2,3,5-Trichlorobenzaldehyde | 56961-75-2 | 209.46 | 75-76 | N/A |

| 2,3,6-Trichlorobenzaldehyde | 4659-47-6[5] | 209.5[5] | 86-87[5] | N/A |

| 2,4,6-Trichlorobenzaldehyde | 24473-00-5[6][7] | 209.5[6] | Solid (Value not specified)[7] | N/A |

| 3,4,5-Trichlorobenzaldehyde | 14118321 (CID)[8] | 209.46 | N/A | N/A |

Part 2: Spectroscopic Fingerprints for Isomer Differentiation

The non-symmetrical nature of most trichlorobenzaldehyde isomers leads to unique spectroscopic signatures, which are essential for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. For This compound , two singlets are expected for the two remaining aromatic protons. In contrast, an isomer like 2,3,4-Trichlorobenzaldehyde would display a more complex pattern, likely two doublets, due to the ortho coupling between the protons at the 5- and 6-positions. The aldehyde proton will typically appear as a singlet around 9.8-10.5 ppm for all isomers, with minor shifts influenced by the electronic environment.

-

¹³C NMR: The number of unique signals in the aromatic region directly reflects the symmetry of the isomer. For example, the highly symmetric 2,4,6-Trichlorobenzaldehyde will show fewer aromatic carbon signals than the asymmetric 2,3,5-Trichlorobenzaldehyde . The carbonyl carbon signal will consistently appear downfield (~185-195 ppm).

Infrared (IR) Spectroscopy

All isomers will exhibit a strong characteristic C=O stretch for the aldehyde group around 1700-1730 cm⁻¹. However, the key differences lie in the C-Cl stretching region (typically 600-800 cm⁻¹) and the aromatic C-H out-of-plane bending region (800-900 cm⁻¹). The specific pattern of absorption in these fingerprint regions is unique to the substitution pattern of each isomer.

Mass Spectrometry (MS)

While all isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in GC-MS analysis are crucial for differentiation. The loss of the aldehyde group (-CHO), chlorine atoms (-Cl), or hydrogen chloride (-HCl) will produce fragment ions whose relative abundances can vary depending on the stability of the resulting carbocations, which is influenced by the isomer's structure.

Part 3: Synthesis and Chemical Reactivity

The synthetic routes to trichlorobenzaldehyde isomers and their subsequent reactivity are dictated by the directing effects of the substituents on the aromatic ring.

Common Synthetic Approaches

A prevalent method for synthesizing these compounds involves the formylation of a corresponding trichlorobenzene precursor. For example, this compound can be synthesized from 1,2,4-trichlorobenzene. Another route involves the oxidation of the corresponding trichlorobenzyl alcohol or the reduction of a trichlorobenzoyl chloride. The synthesis of 2,3,4-Trichlorobenzaldehyde, for instance, can be achieved from 2,3,4-trichlorobenzoic acid.[3]

Reactivity Differences

The reactivity of the isomers is a study in the interplay of electronic effects.

-

Electrophilic Aromatic Substitution: The aldehyde group is a deactivating, meta-directing group. The chlorine atoms are also deactivating but are ortho-, para-directing. The net effect and the positions available for substitution vary significantly. In This compound , the remaining C6 position is activated by the C2 and C4 chlorine atoms and deactivated by the aldehyde, making further substitution challenging but predictable. In 2,4,6-Trichlorobenzaldehyde , the strong deactivation from the aldehyde and the two ortho-chlorine atoms makes the ring particularly resistant to further electrophilic attack.[7]

-

Nucleophilic Reactions at the Carbonyl: The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the electron-withdrawing chlorine atoms. This effect is most pronounced when the chlorine atoms are in the ortho and para positions (e.g., 2,4,6- and 2,4,5-isomers), making these isomers more susceptible to nucleophilic attack (e.g., Grignard reactions, Wittig reactions) than isomers where the chlorines are primarily meta.

Part 4: Analytical Separation: A Practical Protocol

The distinct physicochemical properties of the isomers allow for their effective separation using chromatographic techniques. Gas chromatography (GC) is particularly well-suited for this purpose due to the volatility of these compounds.

Protocol: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust self-validating system for the separation and identification of trichlorobenzaldehyde isomers in a mixed sample.

1. Objective: To resolve and identify multiple trichlorobenzaldehyde isomers in a single analytical run. The choice of a non-polar column is based on the principle that separation of non-polar to semi-polar aromatic compounds is often best achieved based on differences in their boiling points and subtle polarity variations.

2. Materials:

-

GC-MS system with an electron ionization (EI) source.

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Sample: 100 µg/mL solution of mixed isomers in hexane.

-

Vials, syringes, and other standard laboratory glassware.

3. GC Method:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Rationale: This temperature program provides a good balance between separation efficiency and analysis time, ensuring that all isomers elute as sharp peaks.

4. MS Method:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Mode: Full Scan

-

Mass Range: 50-300 m/z

-

Rationale: A full scan allows for the collection of fragmentation data to confirm the identity of each eluting isomer against a spectral library.

5. Expected Outcome: The isomers will elute at different retention times, primarily based on their boiling points and interaction with the stationary phase. The resulting mass spectra for each peak will show a molecular ion cluster characteristic of a molecule with three chlorine atoms and a unique fragmentation pattern for confirmation.

Part 5: Toxicological and Environmental Considerations

While specific toxicological data for every benzaldehyde isomer is not always available, the profiles of related compounds like trichlorobenzenes (TCBs) provide valuable insights. TCBs are known environmental pollutants that can accumulate in fatty tissues.[9][10] Isomeric differences are critical; for example, 1,2,4-trichlorobenzene is produced in large quantities and has different uses and toxicological properties than the other TCB isomers.[10]

Similarly, trichlorobenzaldehyde isomers should be handled with care. The GHS classifications available on PubChem indicate that isomers can vary in their hazard profiles.

-

2,3,6-Trichlorobenzaldehyde is classified as causing severe skin burns and eye damage.[5]

-

2,3,4-Trichlorobenzaldehyde is listed as harmful if swallowed and causes skin and eye irritation.[4]

-

2,3,5-Trichlorobenzaldehyde is also noted to cause severe skin burns and eye damage.

These differences likely arise from variations in absorption, distribution, metabolism, and excretion (ADME) properties linked to the isomers' structures. Researchers and drug development professionals must consult the specific Safety Data Sheet (SDS) for the isomer in use and should not assume the toxicological profile of one isomer applies to another.

Conclusion

The seemingly minor variation of chlorine atom placement on the benzaldehyde ring gives rise to six compounds with distinct and predictable chemical personalities. For the practicing scientist, recognizing that this compound and its isomers are not interchangeable is the first step toward successful synthesis, accurate analysis, and safe handling. The key differentiators—physicochemical properties, spectroscopic signatures, and reactivity—are all direct consequences of molecular structure. By leveraging the analytical protocols and understanding the structural-property relationships outlined in this guide, researchers can confidently navigate the complexities of working with these valuable chemical intermediates.

References

- 1. This compound | C7H3Cl3O | CID 610194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 2,3,4-Trichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3,4-Trichlorobenzaldehyde | C7H3Cl3O | CID 12595048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,6-Trichlorobenzaldehyde | C7H3Cl3O | CID 20781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trichlorobenzaldehyde | C7H3Cl3O | CID 5314457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 24473-00-5: Benzaldehyde, 2,4,6-trichloro- [cymitquimica.com]

- 8. PubChemLite - 3,4,5-trichlorobenzaldehyde (C7H3Cl3O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. [Table, Overview]. - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Context, Discovery, and Use of 2,4,5-Trichlorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trichlorobenzaldehyde, a significant yet often overlooked chemical intermediate. While its history is intrinsically linked to the controversial herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), this document focuses on the unique historical context of the aldehyde itself. We will explore its probable discovery through the lens of early 20th-century developments in chlorination and aromatic chemistry, detail its synthesis, and discuss its applications beyond its notorious association with "Agent Orange." This guide is intended for researchers, scientists, and professionals in drug development and industrial chemistry who require a deep, technical understanding of this compound's properties, history, and significance.

Introduction: Beyond a Precursor

This compound (C₇H₃Cl₃O) is a chlorinated aromatic aldehyde that has historically served as a crucial building block in the synthesis of a range of organic compounds.[1] Its primary significance in the annals of industrial chemistry lies in its role as an intermediate in the production of agrochemicals, dyes, and specialty chemicals.[1] However, its story is often overshadowed by that of its most infamous derivative, the herbicide 2,4,5-T, a component of the defoliant Agent Orange used during the Vietnam War. This guide aims to decouple the narrative of the aldehyde from its more notorious downstream product, providing a focused examination of its own scientific and historical context.

The chlorinated aromatic structure of this compound imparts specific reactivity that makes it a versatile tool in organic synthesis. The presence of three chlorine atoms on the benzene ring significantly influences its chemical behavior, making it a valuable precursor for creating more complex molecules. This document will delve into the technical aspects of its synthesis, its chemical properties, and its diverse applications, offering a nuanced perspective for the scientific community.

Historical Context and Probable Discovery

The foundational chemistry for the synthesis of chlorinated toluenes was being established during this period. Research into the chlorination of toluene, the precursor to this compound, was actively being pursued. These early investigations laid the groundwork for the controlled addition of chlorine atoms to the toluene molecule, a critical first step in the eventual synthesis of this compound.

The subsequent step, the oxidation of a chlorinated toluene to its corresponding aldehyde, was also a subject of intense study. The development of methods to selectively oxidize the methyl group of toluene derivatives without degrading the aromatic ring was a significant achievement in organic synthesis. It is therefore highly probable that this compound was first synthesized and characterized as part of this broader wave of research into the synthesis and properties of chlorinated aromatic compounds.

Synthesis of this compound: A Step-by-Step Methodology

The industrial synthesis of this compound historically relies on a two-step process starting from toluene. This methodology, refined over time, prioritizes yield and purity.

Step 1: Chlorination of Toluene to 2,4,5-Trichlorotoluene

The initial and most critical step is the regioselective chlorination of toluene to produce 2,4,5-trichlorotoluene. This electrophilic aromatic substitution reaction is carefully controlled to favor the desired isomer.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet tube, and a reflux condenser is charged with toluene. To prevent unwanted side-chain chlorination, the reaction is typically carried out in the dark.

-

Catalyst: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is introduced into the reaction vessel.

-

Chlorination: Gaseous chlorine is bubbled through the toluene at a controlled rate. The reaction is exothermic, and the temperature is maintained within a specific range to optimize the formation of the desired trichlorinated isomer.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the relative concentrations of the various chlorinated toluene isomers.

-

Workup: Upon completion, the reaction mixture is washed with water and a dilute solution of sodium carbonate to remove the catalyst and any dissolved hydrogen chloride.

-

Purification: The crude product is then purified by fractional distillation to isolate the 2,4,5-trichlorotoluene isomer from other isomers and polychlorinated byproducts.

Step 2: Oxidation of 2,4,5-Trichlorotoluene to this compound

The second step involves the selective oxidation of the methyl group of 2,4,5-trichlorotoluene to an aldehyde. Various oxidizing agents can be employed for this transformation.

Experimental Protocol (Using Manganese Dioxide):

-

Reaction Setup: A flask equipped with a mechanical stirrer and a reflux condenser is charged with 2,4,5-trichlorotoluene and a suitable solvent, such as carbon tetrachloride or sulfuric acid.

-

Oxidizing Agent: An oxidizing agent, such as manganese dioxide (MnO₂) or chromyl chloride (CrO₂Cl₂), is added portion-wise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or GC.

-

Workup: After cooling, the reaction mixture is filtered to remove the manganese salts. The filtrate is then washed with water, a solution of sodium bisulfite (to remove any unreacted oxidizing agent), and finally with a saturated brine solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by recrystallization or distillation.

Chemical Properties and Reactivity

This compound is a white to light yellow crystalline solid with a characteristic almond-like odor. Its chemical properties are largely dictated by the aldehyde functional group and the three electron-withdrawing chlorine atoms on the aromatic ring.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Melting Point | 94-97 °C |

| Boiling Point | 265 °C |

| CAS Number | 35696-87-8 |

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2,4,5-trichlorobenzoic acid.

-

Reduction: Can be reduced to the corresponding alcohol, 2,4,5-trichlorobenzyl alcohol.

-

Condensation Reactions: Reacts with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. These reactions are fundamental to its use in the synthesis of dyes and pharmaceuticals.

The chlorine atoms deactivate the aromatic ring towards further electrophilic substitution and direct incoming groups to the remaining unsubstituted positions.

Historical and Industrial Applications

The primary historical and ongoing use of this compound is as a chemical intermediate.

Agrochemicals

The most significant application of this compound, from a historical perspective, is its role as a precursor in the synthesis of the herbicide 2,4,5-T. The aldehyde is first reduced to 2,4,5-trichlorobenzyl alcohol, which is then converted to 2,4,5-trichlorophenol. The phenol is subsequently reacted with chloroacetic acid to produce 2,4,5-T.

The widespread use of 2,4,5-T, particularly as a component of Agent Orange, and the subsequent discovery of its contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), led to its ban in many countries. This association has indelibly marked the history of this compound.

Dyestuffs and Pigments

Chlorinated benzaldehydes have historically been used in the synthesis of various dyes and pigments. The reactivity of the aldehyde group allows for the construction of larger chromophoric systems through condensation reactions. While specific historical examples of dyes derived directly from this compound are not extensively documented in readily available literature, the general use of chlorinated aromatic aldehydes in this industry is well-established.

Pharmaceuticals and Specialty Chemicals

The structural motif of a polychlorinated benzene ring is present in a number of pharmaceuticals and specialty chemicals. This compound serves as a valuable starting material for the synthesis of these complex molecules. Its ability to introduce a specific substitution pattern on the aromatic ring is a key advantage in multi-step synthetic sequences.

Toxicological Profile and Environmental Considerations

The toxicological data specifically for this compound is not as extensive as for its more well-known derivatives. However, as a chlorinated aromatic aldehyde, it is expected to exhibit some level of toxicity.

-

Acute Effects: Like many aldehydes, it can be irritating to the skin, eyes, and respiratory tract.

-

Chronic Effects: The long-term health effects of exposure to this compound are not well-characterized.

-

Environmental Fate: Chlorinated aromatic compounds are generally persistent in the environment and can bioaccumulate.

The primary toxicological concern associated with the historical production of compounds derived from this compound is the potential for the formation of dioxins, particularly TCDD, during the synthesis of 2,4,5-trichlorophenol.

Analytical Methodologies

The purity and concentration of this compound are typically determined using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: Reversed-phase HPLC with a C18 column is a common method for separating this compound from its impurities.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used as the mobile phase.

-

Detection: UV detection at a wavelength where the aldehyde exhibits strong absorbance is employed for quantification.

Gas Chromatography (GC):

-

Principle: GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is also a powerful technique for the analysis of this compound.

-

Column: A capillary column with a non-polar stationary phase is suitable for separating the analyte from related compounds.

Conclusion

This compound is a chemical intermediate with a rich and complex history. While its legacy is intertwined with the controversial herbicide 2,4,5-T, a deeper examination reveals its broader significance in the development of industrial organic chemistry. Its synthesis, born from the pioneering work on chlorination and oxidation of aromatic compounds, provided chemists with a valuable tool for constructing complex molecules. Understanding the historical context, synthesis, and diverse applications of this compound offers valuable insights for today's researchers and professionals in the chemical and pharmaceutical industries. This guide has aimed to provide a comprehensive and technically sound overview, moving beyond the singular narrative of its most infamous derivative to appreciate the compound's own scientific story.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4,5-Trichlorobenzaldehyde in Organic Synthesis

Introduction: The Synthetic Versatility of 2,4,5-Trichlorobenzaldehyde

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide range of organic compounds.[1] Its chemical structure, featuring a reactive aldehyde group and a heavily chlorinated benzene ring, makes it a valuable precursor for creating complex molecules with specific biological or material properties. The presence of three chlorine atoms significantly influences the electronic nature of the benzene ring and the reactivity of the aldehyde, providing a unique platform for constructing agrochemicals, dyes, and specialty chemicals.[1][2]

The aldehyde functional group is susceptible to nucleophilic attack, making it an ideal electrophile for carbon-carbon bond-forming reactions. This reactivity allows for its participation in numerous classical organic transformations. These notes provide researchers, scientists, and drug development professionals with a detailed guide to the practical application of this compound in several cornerstone reactions of organic synthesis, complete with mechanistic insights and actionable laboratory protocols.

Core Synthetic Transformations and Protocols

The utility of this compound is best demonstrated through its application in fundamental condensation and olefination reactions. The following sections provide the mechanistic basis and detailed experimental procedures for three such transformations.